molecular formula C13H16O2 B1589243 4-(4-Methoxyphenyl)cyclohexanone CAS No. 5309-16-0

4-(4-Methoxyphenyl)cyclohexanone

Cat. No. B1589243
CAS RN: 5309-16-0
M. Wt: 204.26 g/mol
InChI Key: ZMMQLFXRGHSTSW-UHFFFAOYSA-N
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Patent
US06884774B2

Procedure details

A solution of 4-(4-hydroxyphenyl)cyclohexanone (5 g) and iodomethane (0.828 ml) in N,N-dimethylformamide (50 ml) was treated with potassium carbonate (4.36 g) at room temperature for 28 hours. Water was poured into the reaction mixture. And the resulting precipitate was collected by filtration and washed with isopropanol and diisopropyl ether to give 4-(4-methoxyphenyl)cyclohexanone (6.815 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.828 mL
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.IC.[C:17](=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[CH3:17][O:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1CCC(CC1)=O
Name
Quantity
0.828 mL
Type
reactant
Smiles
IC
Name
Quantity
4.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
And the resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with isopropanol and diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.815 g
YIELD: CALCULATEDPERCENTYIELD 126.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.